molecular formula C24H28N2O3 B421126 2-(MORPHOLIN-4-YL)ETHYL 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLATE

2-(MORPHOLIN-4-YL)ETHYL 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLATE

Katalognummer: B421126
Molekulargewicht: 392.5g/mol
InChI-Schlüssel: RTJCOGKYJBIDML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(MORPHOLIN-4-YL)ETHYL 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Eigenschaften

Molekularformel

C24H28N2O3

Molekulargewicht

392.5g/mol

IUPAC-Name

2-morpholin-4-ylethyl 1-benzyl-2,3-dimethylindole-5-carboxylate

InChI

InChI=1S/C24H28N2O3/c1-18-19(2)26(17-20-6-4-3-5-7-20)23-9-8-21(16-22(18)23)24(27)29-15-12-25-10-13-28-14-11-25/h3-9,16H,10-15,17H2,1-2H3

InChI-Schlüssel

RTJCOGKYJBIDML-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN3CCOCC3)CC4=CC=CC=C4)C

Kanonische SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN3CCOCC3)CC4=CC=CC=C4)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLIN-4-YL)ETHYL 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLATE typically involves multiple steps One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

2-(MORPHOLIN-4-YL)ETHYL 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLATE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(MORPHOLIN-4-YL)ETHYL 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(MORPHOLIN-4-YL)ETHYL 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid
  • 2,3-Dimethyl-1H-indole-5-carboxylic acid
  • 1-Benzyl-1H-indole-5-carboxylic acid

Uniqueness

2-(MORPHOLIN-4-YL)ETHYL 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLATE is unique due to the presence of the morpholin-4-yl-ethyl ester group, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other similar indole derivatives and may contribute to its specific biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.